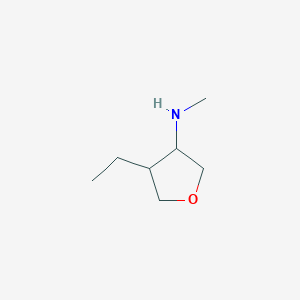
N-(3-(2-methylthiazol-4-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a complex organic molecule that contains a pyran ring and a thiazole ring, which are common structures in many pharmaceutical compounds . The thiazole ring, in particular, is known to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (3-(2-Methylthiazol-4-yl)phenyl)methanol, were found. It has a molecular weight of 205.28, and it’s a solid at room temperature. It should be stored in a dry place at 2-8°C .科学的研究の応用
Synthesis of Polyfunctional Heteroaromatics
Research has highlighted the synthesis of novel functionalized heteroaromatic compounds, including the exploration of new rearrangements and the revision of structures originally assigned to several molecules. The study conducted by Moustafa et al. (2017) underscores the correction of erroneous reports and presents new rearrangements discovered, demonstrating the significance of innovative synthesis methods in developing complex heterocyclic compounds (Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017).
Therapeutic Applications of Indazole Derivatives
Indazole derivatives, sharing a heterocyclic structure similar to the query compound, have been described with a variety of biological activities, arousing interest in the development of novel therapeutic agents. Denya, Malan, and Joubert (2018) analyzed patents describing the therapeutic applications of indazole derivatives, including promising anticancer and anti-inflammatory activities, suggesting the potential utility of such compounds in drug development (Denya, Malan, & Joubert, 2018).
Human Urinary Carcinogen Metabolites
A review by Hecht (2002) on human urinary carcinogen metabolites presents methods for obtaining information about tobacco and cancer, emphasizing the utility of urinary carcinogen metabolite biomarkers in studies on tobacco and human cancer. This highlights the relevance of metabolite analysis in understanding carcinogen exposure and its effects (Hecht, 2002).
Chemistry of Heterocyclic Compounds
Gomaa and Ali (2020) review the reactivity and application of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives in the synthesis of heterocyclic compounds, demonstrating the compound's value as a building block for creating diverse heterocyclic structures with potential applications in various fields, including medicinal chemistry (Gomaa & Ali, 2020).
Synthesis of Pyrazole Heterocycles
Dar and Shamsuzzaman (2015) discuss the importance of the pyrazole moiety in biologically active compounds, highlighting its role in the synthesis of heterocyclic compounds with wide-ranging biological activities. This underscores the relevance of pyrazole and related heterocycles in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-10-17-14(9-22-10)11-3-2-4-13(7-11)18-16(20)12-5-6-15(19)21-8-12/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVGEQCPJNNPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=COC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylthiazol-4-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

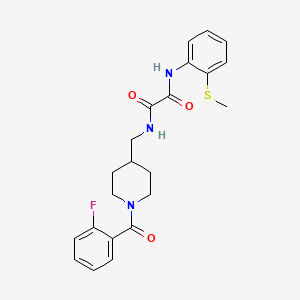
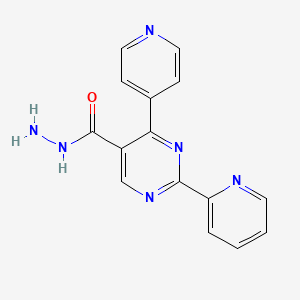
![2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2938778.png)

![3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2938782.png)
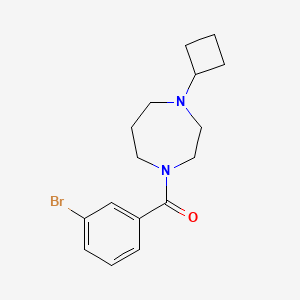
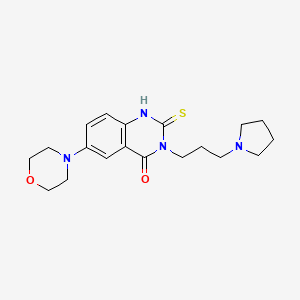
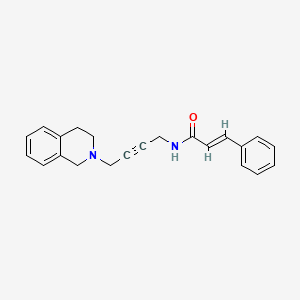
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2938790.png)
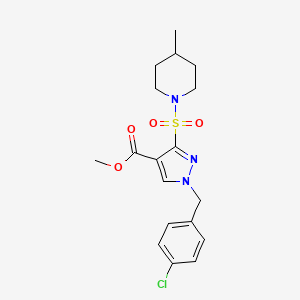
![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2938792.png)

